molecular formula C19H26N2O6 B112422 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid CAS No. 288154-16-5

4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Cat. No. B112422
Key on ui cas rn: 288154-16-5
M. Wt: 378.4 g/mol
InChI Key: IHSWVSORYDACRV-UHFFFAOYSA-N
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Patent
US08039460B2

Procedure details

To a solution of 4-{[(benzyloxy)carbonyl]amino}-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.09 g, 5.52 mmol) in N,N-dimethylformamide (10 mL) were added N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (1.27 g, 6.63 mmol), 1-hydroxybenzotriazole hydrate (0.37 g, 2.76 mmol) and triethylamine (0.92 mL, 6.63 mmol), followed by ammonia (0.5 M in dioxane; 13.3 mL, 6.63 mmol). After 18 h, saturated aqueous sodium bicarbonate was added and the mixture was extracted with ethyl acetate. The combined organic extracts were dried over magnesium sulfate, filtered and concentrated. Purification by silica gel chromatography (100% dichloromethane→94% dichloromethane/methanol) to give the title compound (0.43 g). MS 378.2 (M+1).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][C:12]1([C:25]([OH:27])=O)[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.C[N:30](C)CCCN=C=NCC.O.ON1C2C=CC=CC=2N=N1.C(N(CC)CC)C.N.C(=O)(O)[O-].[Na+]>CN(C)C=O>[NH2:30][C:25]([C:12]1([NH:11][C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[O:10])[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]1)=[O:27] |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
2.09 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Name
Quantity
1.27 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0.37 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
0.92 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
13.3 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (100% dichloromethane→94% dichloromethane/methanol)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: CALCULATEDPERCENTYIELD 20.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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